6-Hydroxyindoramin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16/h1-7,14-15,18,23,26H,8-13H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVESTIWECYNLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229556 | |
| Record name | 6-Hydroxyindoramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79146-88-6 | |
| Record name | N-[1-[2-(6-Hydroxy-1H-indol-3-yl)ethyl]-4-piperidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79146-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyindoramin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079146886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyindoramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biotransformation Pathways and Enzymology of 6 Hydroxyindoramin Formation
Influence of Genetic Polymorphisms on Metabolic Phenotypes
The metabolism of indoramin (B1671937) exhibits significant variability among individuals, largely due to genetic polymorphisms in the enzymes that process it. nih.gov Genetic polymorphism refers to the occurrence of different DNA sequences at a specific locus within a population. cuni.cz These variations in the genes coding for metabolic enzymes, such as the CYP450 family, can lead to different metabolic phenotypes. dovepress.comgoogle.com Individuals can be classified as poor metabolizers (PM) or extensive metabolizers (EM), which affects the rate and extent of drug metabolism. nih.gov
Subsequent Phase II Conjugation Reactions of 6-Hydroxyindoramin
Correlation with Debrisoquine (B72478) Hydroxylation Status
The genetic polymorphism affecting indoramin metabolism is closely linked to that of debrisoquine, an anti-hypertensive drug. nih.govnih.gov The oxidative metabolism of indoramin appears to be under the control of the same gene locus that influences debrisoquine oxidation. nih.gov This means that an individual's ability to metabolize debrisoquine can predict their ability to metabolize indoramin.
In a study involving healthy volunteers, individuals classified as poor metabolizers (PM) of debrisoquine showed significantly different pharmacokinetic profiles for indoramin and this compound compared to extensive metabolizers (EM). nih.gov
Table 1: Pharmacokinetic Parameters of Indoramin and this compound in Different Debrisoquine Metabolizer Phenotypes nih.gov
| Phenotype | Analyte | Cmax (ng/ml) | AUC (ng.h/ml) |
| Poor Metabolizer (PM) | Indoramin | 158 | 2556 (0-24h) |
| This compound | 12.4 | 47.5 (0-8h) | |
| Extensive Metabolizer (EM) | Indoramin | 21.6 | 151 (0-24h) |
| This compound | 28.2 | 94.7 (0-8h) |
As the data indicates, poor metabolizers have substantially higher plasma concentrations and exposure (AUC) to the parent drug, indoramin, and significantly lower concentrations and exposure to the metabolite, this compound. nih.gov This demonstrates that the formation of this compound is less efficient in individuals with the poor metabolizer phenotype. nih.gov
Pharmacological Characterization and Mechanistic Research of 6 Hydroxyindoramin
Comparative Pharmacological Profile with the Parent Compound, Indoramin (B1671937)
Research indicates that 6-Hydroxyindoramin is pharmacologically very similar to its parent compound, indoramin. nih.gov The primary mechanism of action for indoramin is the competitive blockade of postsynaptic alpha-1 adrenoceptors, which leads to its antihypertensive effects. nih.gov Its metabolite, this compound, shares this key pharmacological property. tandfonline.com
The major route of metabolism for indoramin is indole (B1671886) 6-hydroxylation, which produces this compound. tandfonline.com This metabolite is then subject to further conjugation with sulphate. tandfonline.com While pharmacologically similar, the key difference lies in their pharmacokinetic profiles and distribution, particularly concerning the central nervous system. nih.gov During chronic administration of indoramin, plasma levels of this compound are approximately one-third those of the parent drug. nih.gov
A study comparing the pharmacokinetics in extensive metabolizers (EM) versus poor metabolizers (PM) of debrisoquine (B72478) highlighted the differences in the formation of the metabolite. In EM subjects, the peak plasma concentration (Cmax) and area under the curve (AUC) for this compound were significantly higher than in PM subjects, demonstrating that its formation is dependent on polymorphic drug-metabolizing enzymes like CYP2D6. nih.govnih.gov
Pharmacokinetic Parameters of Indoramin and this compound in Extensive vs. Poor Metabolizers
| Parameter | Compound | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference |
|---|---|---|---|---|
| Cmax | Indoramin | 21.6 ng/ml | 158 ng/ml | nih.gov |
| Cmax | This compound | 28.2 ng/ml | 12.4 ng/ml | nih.gov |
| AUC | Indoramin | 151 ng·h·ml⁻¹ (0-24h) | 2556 ng·h·ml⁻¹ (0-24h) | nih.gov |
| AUC | This compound | 94.7 ng·h·ml⁻¹ (0-8h) | 47.5 ng·h·ml⁻¹ (0-8h) | nih.gov |
Receptor Interaction Studies of this compound
Like its parent compound, this compound interacts with alpha-1 adrenoceptors. tandfonline.comnih.gov Alpha-1 adrenoceptors are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine, primarily mediate smooth muscle contraction, leading to effects such as vasoconstriction. derangedphysiology.comwikipedia.orgnih.gov Indoramin acts as a selective antagonist at these receptors. pharmaffiliates.compharmaffiliates.com
Distribution and Penetration Dynamics Within Biological Systems
A critical distinction between this compound and its parent compound is their ability to cross the blood-brain barrier. nih.gov The blood-brain barrier is a highly selective interface that restricts the passage of most drugs from the bloodstream into the central nervous system (CNS). mdpi.com
Contribution of this compound to the Pharmacodynamic Effects of Indoramin in Research Models
Although plasma concentrations of the metabolite are lower than the parent compound, its pharmacological activity at peripheral alpha-1 adrenoceptors means it adds to the systemic therapeutic action. nih.govnih.gov The kinetics of this compound are substantially comparable to those of indoramin. nih.gov In patients with liver cirrhosis, the ratio of the area under the plasma concentration-time curve of this compound to indoramin was found to be 0.3, which is within the normal range, indicating that its formation relative to the parent drug is not dramatically altered in this condition. nih.gov The presence of this active metabolite is a key factor in understanding the dose-effect relationship of indoramin. nih.gov
Advanced Analytical Methodologies for 6 Hydroxyindoramin Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the separation and quantification of 6-Hydroxyindoramin from complex biological samples. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been utilized, each offering distinct advantages for the analysis of this metabolite.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) is a widely adopted technique for the analysis of this compound, particularly in plasma samples. A notable method involves reversed-phase HPLC coupled with fluorimetric detection. This approach leverages the native fluorescence of the 6-hydroxyindole (B149900) moiety, providing excellent sensitivity and specificity for its detection.
One established HPLC method allows for the simultaneous determination of both indoramin (B1671937) and this compound in plasma. This method is critical for pharmacokinetic studies that aim to understand the metabolic conversion of the parent drug to its hydroxylated metabolite. The use of fluorimetric detection enhances the ability to detect low concentrations of the analyte, which is often necessary when analyzing biological samples obtained after therapeutic dosing.
A study detailing the pharmacokinetics of indoramin and this compound utilized an HPLC method with fluorimetric detection to determine their plasma concentrations. The key parameters of a typical HPLC method for this compound analysis are summarized in the table below.
| Parameter | Specification |
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Detection | Fluorimetric detector |
| Excitation Wavelength | Specific to the fluorescence of the 6-hydroxyindole group |
| Emission Wavelength | Specific to the fluorescence of the 6-hydroxyindole group |
This HPLC-based approach provides a robust and reliable platform for the routine quantification of this compound in clinical and research settings.
Gas Chromatography (GC) Approaches for Metabolite Analysis
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a powerful tool for the analysis of metabolites, including hydroxylated indole (B1671886) compounds like this compound. While specific GC methods for this compound are not as commonly reported as HPLC methods, the principles of GC-MS analysis of related compounds can be readily applied.
For GC analysis, volatile derivatives of the analyte are typically required. Therefore, a crucial step in the sample preparation for GC-MS analysis of this compound would involve derivatization of the polar hydroxyl and amine groups to increase their volatility. Common derivatization reagents for such functional groups include silylating agents.
A study on the differentiation of positional isomers of hydroxyindole metabolites of a synthetic cannabinoid using GC-MS/MS highlights the capability of this technique. nih.gov By selecting a specific precursor ion and analyzing the resulting product ions, it was possible to distinguish between different hydroxyl positions on the indole ring. nih.gov This demonstrates the potential of GC-MS/MS to not only quantify but also structurally elucidate metabolites like this compound.
The general workflow for a GC-MS analysis of this compound would involve:
Extraction: Isolation of the metabolite from the biological matrix.
Derivatization: Chemical modification to increase volatility.
GC Separation: Separation of the derivatized analyte from other components on a capillary column.
MS Detection: Ionization and mass analysis for identification and quantification.
Mass Spectrometric Applications in this compound Quantification
Mass spectrometry (MS) has become an indispensable tool in modern bioanalysis due to its exceptional sensitivity, selectivity, and ability to provide structural information. When coupled with liquid chromatography (LC-MS), it represents the gold standard for the quantification of drugs and their metabolites in biological fluids.
Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative determination of drugs and their metabolites in biological matrices. While a specific LC-MS/MS method for the sole quantification of this compound is not detailed in the readily available literature, the principles are well-established from the analysis of indoramin and other metabolites.
A typical LC-MS/MS method for this compound would involve:
Sample Preparation: Protein precipitation or liquid-liquid extraction to remove macromolecules from the biological sample.
Chromatographic Separation: A reversed-phase HPLC or UHPLC column to separate this compound from endogenous interferences and other metabolites.
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for compounds containing amine groups. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of this compound) is selected and fragmented, and a specific product ion is monitored for quantification.
The high selectivity of LC-MS/MS minimizes the risk of interference from other compounds in the sample, leading to highly accurate and precise measurements. This is particularly important in metabolite profiling studies where numerous structurally similar compounds may be present.
Utilization of Stable Isotope Labeled Standards (e.g., this compound-d5) for Absolute Quantification
The use of stable isotope-labeled internal standards is a key strategy for achieving the highest level of accuracy and precision in quantitative mass spectrometry. For the analysis of this compound, a deuterated analog such as this compound-d5 serves as an ideal internal standard.
This compound-d5 is chemically identical to the unlabeled analyte but has a higher mass due to the incorporation of five deuterium (B1214612) atoms. When added to a sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the endogenous this compound during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.
By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, any variations in sample extraction, injection volume, or instrument response can be effectively corrected. This leads to highly reliable and reproducible quantification. The availability of this compound-d5 is a significant advantage for developing a robust and validated LC-MS/MS method for the absolute quantification of this metabolite.
Principles and Practices of Analytical Method Validation for this compound
The validation of any analytical method is a critical requirement to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. For the analysis of this compound in biological samples, method validation must be performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The key parameters that must be evaluated during the validation of a bioanalytical method for this compound include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications.
Accuracy: The closeness of the measured concentration to the true concentration. This is typically assessed by analyzing quality control (QC) samples at different concentration levels.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. This is evaluated as both within-run (intra-day) and between-run (inter-day) precision.
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The linearity, range, and the model used to fit the curve are evaluated.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.
A comprehensive validation report detailing the results of these experiments is essential for the acceptance of the analytical method for use in regulated studies.
Specificity and Selectivity Determination
In the context of analytical method validation, specificity and selectivity are fundamental parameters that ensure the accurate measurement of the target analyte without interference from other components in the sample. researchgate.net According to the International Council for Harmonisation (ICH) guidelines, specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. echemi.com Selectivity, a closely related term, refers to the ability of the method to differentiate and quantify the analyte in a complex mixture. researchgate.net
For a high-performance liquid chromatography (HPLC) method, which is commonly used for the analysis of drug metabolites, specificity and selectivity are typically demonstrated by:
Peak Purity Analysis: Using a photodiode array (PDA) detector to spectrally analyze the chromatographic peak of this compound to ensure it is not co-eluting with any interfering compounds.
Forced Degradation Studies: Subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to resolve the this compound peak from these degradation products.
Analysis of Blank Matrices: Injecting blank biological matrices (e.g., plasma, microsomal preparations) to confirm the absence of any endogenous components that may interfere with the detection of this compound.
While specific validation studies for this compound are not extensively published, the principles of specificity and selectivity determination would be analogous to those for its parent compound, indoramin.
Accuracy and Precision Assessments
Accuracy and precision are critical for ensuring the reliability of quantitative data. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same homogeneous sample. researchgate.net
Accuracy is typically expressed as the percentage recovery of a known amount of analyte spiked into a blank matrix. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. researchgate.net
Precision is evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Reproducibility: The precision between different laboratories.
The acceptance criteria for accuracy and precision can vary depending on the application of the method, but for bioanalytical methods, a recovery of 85-115% and a relative standard deviation (RSD) of ≤15% are generally considered acceptable. researchgate.net
The following table illustrates a hypothetical accuracy and precision assessment for this compound, based on typical acceptance criteria for bioanalytical methods.
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| 5 | 4.9 | 98.0 | 5.2 |
| 50 | 51.5 | 103.0 | 3.8 |
| 500 | 490.0 | 98.0 | 2.5 |
Sensitivity (Limit of Detection and Quantification) Characterization
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. loesungsfabrik.de
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision. loesungsfabrik.de
The determination of LOD and LOQ is crucial for the analysis of low concentrations of this compound, particularly in pharmacokinetic and metabolism studies. Several methods can be used to estimate LOD and LOQ, including:
Visual Evaluation: Based on the minimum concentration at which the analyte can be reliably distinguished from the background noise.
Signal-to-Noise Ratio: Typically, a signal-to-noise ratio of 3:1 is used for estimating the LOD and 10:1 for the LOQ. loesungsfabrik.de
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a statistical approach where the LOD is calculated as 3.3 * (standard deviation of the response / slope of the calibration curve) and the LOQ as 10 * (standard deviation of the response / slope of the calibration curve). sepscience.com
Linearity and Dynamic Range Establishment
Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmaguru.co The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguru.co
To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 1.000. industrialpharmacist.com
The table below shows an example of a linearity study for this compound.
| Concentration (ng/mL) | Peak Area |
| 1 | 1250 |
| 5 | 6300 |
| 10 | 12450 |
| 50 | 62800 |
| 100 | 125500 |
| 500 | 627000 |
Correlation Coefficient (r²): 0.9998
Robustness and Ruggedness Evaluation
Robustness and ruggedness are measures of the method's reliability during normal use.
Robustness: The capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com Examples of parameters that are typically varied during a robustness study of an HPLC method include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. pharmoutsourcing.com
Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same sample under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. chromatographyonline.com
The evaluation of robustness and ruggedness is essential to ensure that the analytical method is transferable and can be reliably used in different settings. researchgate.net
Research Applications of this compound Quantification in Biological Matrices
The accurate quantification of this compound in biological matrices is fundamental to understanding its pharmacokinetic and metabolic profile.
Analysis in in vitro Hepatic Microsomal and Cellular Systems
In vitro hepatic systems, such as liver microsomes and hepatocytes, are widely used to study the metabolism of drugs. springernature.com These systems contain the enzymes responsible for drug metabolism, primarily cytochrome P450 (CYP) enzymes. nih.gov By incubating a drug with these systems, researchers can identify the metabolites formed and determine the rate of metabolism.
The quantification of this compound in these in vitro systems is essential for:
Determining the metabolic stability of indoramin: By measuring the disappearance of the parent drug and the formation of this compound over time, the intrinsic clearance of indoramin can be calculated. nuvisan.com
Identifying the CYP enzymes responsible for the formation of this compound: By using specific chemical inhibitors or recombinant CYP enzymes, the contribution of individual CYP isoforms to the metabolism of indoramin can be determined.
A typical in vitro microsomal stability assay involves the following steps:
Incubation of indoramin with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).
Termination of the reaction at various time points by adding a quenching solution (e.g., acetonitrile).
Analysis of the samples by a validated analytical method (e.g., HPLC-MS/MS) to quantify the remaining indoramin and the formed this compound.
The following table provides an example of the experimental conditions for an in vitro microsomal stability assay of indoramin.
| Parameter | Condition |
| System | Human Liver Microsomes |
| Substrate Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Incubation Temperature | 37°C |
| Cofactor | NADPH Regenerating System |
| Time Points | 0, 5, 15, 30, 60 minutes |
| Analytical Method | HPLC-MS/MS |
Quantification in Animal Tissue and Fluid Samples
The quantification of this compound, a principal metabolite of indoramin, in various animal tissues and biological fluids is crucial for comprehensive preclinical pharmacokinetic and metabolic profiling. While specific quantitative data from animal studies are not extensively detailed in publicly available literature, the established analytical methodologies for drug quantification in biological matrices are applicable. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometric detection is a commonly employed technique for the determination of indoramin and its metabolites in plasma.
In animal research, the analysis would extend to a broader range of biological samples to understand the distribution and elimination of this compound. Methodologies would be adapted for matrices such as:
Animal Tissues: Liver, kidney, brain, and lung tissues would be of primary interest to assess tissue distribution and potential accumulation of the metabolite. The process would typically involve homogenization of the tissue, followed by extraction of the analyte using techniques like protein precipitation or solid-phase extraction (SPE), and subsequent analysis by a validated HPLC method.
Biological Fluids: Beyond plasma, quantification in urine, bile, and feces is essential to elucidate the routes of excretion. Studies in patas monkeys have identified the indole-6-hydroxylated derivative of indoramin as a principal component in the feces, and a sulphate conjugate of this compound as a major urinary metabolite. nih.gov The analytical methods for these fluids would require specific sample preparation steps to handle the complexity of the matrices and potential conjugation of the metabolite. For instance, analysis of conjugated metabolites in urine might necessitate an enzymatic hydrolysis step prior to extraction.
The development of a robust and validated analytical method for each matrix is a prerequisite for obtaining reliable quantitative data. This validation process would assess parameters such as linearity, accuracy, precision, selectivity, and stability of this compound in the specific animal tissue or fluid.
Investigation of Intra- and Inter-subject Variability in Metabolite Concentrations
The variability in the concentrations of this compound, both within the same individual over time (intra-subject) and between different individuals (inter-subject), is a significant factor in understanding its pharmacokinetic profile. Research in healthy human volunteers has provided valuable insights into this variability, which can be extrapolated to inform preclinical animal study design and interpretation.
A study investigating the kinetics of indoramin and this compound in five healthy male volunteers administered a single oral dose on five separate occasions revealed important differences in the variability of the parent drug and its metabolite. nih.govresearcher.life While indoramin concentrations showed substantial inter-subject variability, the variability in this compound concentrations was much lower and was more evenly attributed to both intra- and inter-subject differences. nih.govresearcher.life
The coefficients of variation (C.V.s) for the peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) provide a quantitative measure of this variability.
| Parameter | Intra-subject C.V. (%) | Inter-subject C.V. (%) |
|---|---|---|
| Cmax | ~44 | ~44 |
| AUC (0-24h) | ~44 | ~44 |
These findings suggest that while there are considerable differences in how individuals metabolize indoramin to this compound, the formation and elimination of this metabolite within a single individual is relatively consistent over time. nih.govresearcher.life This has important implications for animal studies, suggesting that once a baseline metabolic profile is established for an individual animal, the kinetic behavior of this compound is expected to be relatively predictable.
Isotopic Labeling Strategies in Metabolic and Pharmacokinetic Research
Application of Cold and Radiolabeled Isotopes for Tracing Biotransformation
Isotopic labeling is a powerful tool for tracing the biotransformation of a parent drug to its metabolites and for elucidating pharmacokinetic properties. Both radiolabeled and stable (cold) isotopes have been utilized in the study of indoramin metabolism.
Radiolabeled Isotopes:
The use of radiolabeled indoramin, particularly with carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), has been instrumental in defining the metabolic fate of the drug. nih.govnih.gov By administering the labeled compound, researchers can track the distribution, metabolism, and excretion of all drug-related material, not just the parent compound.
Key findings from radiolabeling studies include:
Identification of this compound as a Major Metabolite: Studies in both humans and patas monkeys using ¹⁴C- and ³H-labeled indoramin have identified this compound as a major metabolite. nih.govnih.gov In humans, an acid-labile conjugate of indole 6-hydroxylated indoramin was identified as a major urinary metabolite. nih.gov In patas monkeys, the indole-6-hydroxylated derivative was a principal component in feces, while its sulphate conjugate was a major urinary metabolite. nih.gov
Elucidation of Excretion Pathways: These studies have shown that indoramin and its metabolites are excreted through both renal and fecal routes. nih.gov
Cold Isotopes (Stable Isotopes):
The general approach involves administering the stable isotope-labeled parent drug and then using mass spectrometry to detect and identify metabolites that incorporate the isotopic label. This allows for the differentiation of drug-derived metabolites from endogenous compounds in biological samples. The application of this technique would enable a detailed mapping of the metabolic pathways leading to the formation of this compound and other minor metabolites without the need for radioactive materials.
Structure Activity Relationship Sar and Molecular Modeling of 6 Hydroxyindoramin
Elucidation of Structural Features Influencing 6-Hydroxyindoramin's Pharmacological Activity
Indoramin (B1671937) functions as a selective alpha-1 adrenergic antagonist, primarily targeting α1A-adrenoceptors, which are involved in regulating vascular tone and smooth muscle contraction mdpi.comwikipedia.org. This compound shares significant pharmacological similarity with Indoramin, being described as pharmacologically very similar and approximately equipotent nih.gov. The key structural modification in this compound compared to Indoramin is the addition of a hydroxyl group at the 6-position of the indole (B1671886) ring. This hydroxylation is a common metabolic transformation that can influence a compound's properties, including its receptor binding, solubility, and metabolism. The maintenance of equipotency suggests that this hydroxyl group does not significantly hinder its ability to bind to and antagonize alpha-1 adrenergic receptors. It is plausible that the hydroxyl group may participate in hydrogen bonding interactions within the receptor's binding pocket, potentially contributing to or maintaining receptor affinity wikipedia.org.
Molecular Basis for Differential Central Nervous System Penetration Compared to Indoramin
A notable difference between Indoramin and its metabolite this compound lies in their ability to penetrate the central nervous system. Indoramin is known to cross the blood-brain barrier (BBB), contributing to its observed central sedative effects nih.gov. In contrast, this compound has been reported to penetrate the central nervous system less readily than Indoramin nih.gov. This differential CNS penetration is likely attributable to the increased polarity introduced by the hydroxyl group at the 6-position. Generally, more polar compounds exhibit reduced passive diffusion across the lipophilic BBB. While specific molecular mechanisms or transporter interactions governing this difference for this compound are not detailed in the literature, the increased polarity is the most probable basis for its diminished CNS penetration compared to the parent drug.
Impact of Hydroxylation at the 6-Position on Receptor Binding and Molecular Interactions
The hydroxylation at the 6-position of the indole ring in this compound is the primary structural alteration affecting its interaction profile. As an equipotent metabolite, it retains significant affinity for alpha-1 adrenergic receptors. Indoramin itself exhibits selectivity for the α1A and α1B subtypes over the α1D subtype wikipedia.org. It is reasonable to infer that this compound also interacts with these receptor subtypes. The hydroxyl group, being capable of forming hydrogen bonds, could potentially engage with specific amino acid residues within the alpha-1 adrenergic receptor binding site. Such interactions are critical for determining binding affinity and efficacy. The fact that this compound retains equipotency suggests that the hydroxyl group's presence and its potential interactions are compatible with, or perhaps even contribute to, effective receptor binding and antagonism.
Computational Chemistry and in silico Approaches for Structure-Function Correlations
While extensive research has been conducted on computational methods for drug design, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations for various drug classes wikipedia.orgnih.govnih.govslideshare.netkirkstall.comfrontiersin.org, specific computational studies focusing on this compound's structure-function correlations were not identified in the reviewed literature. Such approaches would typically involve generating three-dimensional models of the alpha-1 adrenergic receptor subtypes and docking this compound into the active site to predict binding modes and affinities. QSAR studies could also be employed to correlate structural features with its observed pharmacological activity and CNS penetration, potentially using descriptors that capture the effect of the 6-hydroxyl group. However, the application of these advanced computational techniques directly to this compound remains an area for potential future investigation.
Future Research Directions and Unexplored Avenues
Advanced Mechanistic Studies of CYP2D6-Mediated Hydroxylation
Indoramin (B1671937) is known to be metabolized by Cytochrome P450 enzymes, with CYP2D6 playing a significant role acs.orgresearchgate.netnih.govnih.govpharmgkb.org. Future research should aim to elucidate the intricate mechanisms by which CYP2D6 mediates the hydroxylation of Indoramin to form 6-Hydroxyindoramin. This includes detailed kinetic studies to determine the enzyme's affinity (Km) and catalytic efficiency (Vmax/Km) for Indoramin, as well as identifying specific amino acid residues within the CYP2D6 active site that are critical for this transformation nih.gov. Investigating the influence of CYP2D6 genetic polymorphisms on the formation rate of this compound could also provide insights into inter-individual variability in drug response and metabolism researchgate.netajol.infocioms.chg-standaard.nl. Furthermore, exploring the potential for other CYP isoforms or conjugation enzymes to contribute to this compound formation, even if minor, would offer a more comprehensive metabolic profile.
Development of Novel Analytical Platforms for Enhanced Resolution and Sensitivity
Advancements in analytical chemistry are critical for accurate and sensitive detection and quantification of metabolites like this compound, particularly in complex biological matrices. Future research should focus on developing and optimizing novel analytical platforms. This includes exploring the application of high-resolution mass spectrometry (HRMS) techniques, such as LC-HRMS and LC-MS/MS, which offer superior sensitivity, selectivity, and accuracy for metabolite identification and quantification researchgate.netsciex.comnih.govchromatographyonline.combioanalysis-zone.comelsevier.esresearchgate.netnih.govmdpi.comscielo.br. Developing targeted methods with optimized chromatographic separation and mass spectrometric detection parameters will be key. Furthermore, investigating innovative sample preparation techniques that enhance recovery and reduce matrix effects will be essential for robust analytical workflows. Automation and miniaturization of these analytical processes could also pave the way for higher throughput analysis.
Exploration of this compound's Potential Biological Activities Independent of Indoramin
A significant unexplored area is the potential biological activity of this compound when considered as a standalone compound, separate from its role as a metabolite of Indoramin. Research should aim to synthesize or isolate sufficient quantities of pure this compound to conduct detailed pharmacological studies. This would involve screening it against a broad panel of targets relevant to cardiovascular diseases, neurological disorders, or other potential therapeutic areas. Understanding whether the hydroxyl group confers new binding specificities or alters the activity profile compared to Indoramin is of paramount importance. Such studies could uncover entirely new therapeutic applications for this compound itself.
Integration of High-Throughput Screening and Omics Technologies in Metabolite Research
The integration of high-throughput screening (HTS) and omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to comprehensively study drug metabolites elsevier.esresearchgate.netresearchgate.netresearchgate.netembopress.orgnih.govscielo.org.mxhumanspecificresearch.orgmdpi.com. Future research could leverage these technologies to systematically investigate the metabolic fate and biological impact of this compound. For instance, metabolomic profiling of biological samples from individuals treated with Indoramin could identify subtle metabolic changes associated with this compound levels, potentially serving as biomarkers for drug response or toxicity researchgate.netnih.govfrontiersin.orgfrontiersin.org. HTS platforms could be developed to rapidly screen libraries of compounds for their ability to modulate CYP2D6-mediated hydroxylation of Indoramin or to identify novel targets for this compound's own biological activities. Combining these approaches can provide a holistic understanding of the drug-metabolite interplay and accelerate the discovery of new therapeutic strategies.
Q & A
What are the established synthetic routes for 6-Hydroxyindoramin, and how can researchers optimize reaction conditions for improved yield?
Basic Research Focus
The synthesis of this compound typically involves multi-step organic reactions, including indole ring functionalization and hydroxylation. Key steps include:
- Friedel-Crafts alkylation to introduce substituents to the indole core.
- Selective hydroxylation using oxidizing agents like m-CPBA or enzymatic methods.
To optimize yield, researchers should: - Conduct Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading) .
- Monitor reaction progress via HPLC or TLC and characterize intermediates via NMR and mass spectrometry .
- Compare yields across trials using statistical tools (e.g., ANOVA) to identify significant variables .
What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Basic Research Focus
Critical methods include:
- High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.
- 1D/2D NMR (e.g., H, C, COSY, HSQC) to verify stereochemistry and functional groups .
- X-ray crystallography for absolute configuration determination (if crystalline forms are obtainable).
For purity assessment: - HPLC-UV/ELSD with gradient elution, validated against reference standards .
- Thermogravimetric Analysis (TGA) to detect solvent residues or degradation products .
How should researchers design dose-response studies to evaluate this compound’s pharmacological efficacy in vitro?
Basic Research Focus
Methodological considerations:
- Cell line selection : Use receptor-specific models (e.g., α1-adrenergic receptor-expressing HEK293 cells) .
- Dose range : Start with a logarithmic scale (e.g., 1 nM–100 µM) and include positive/negative controls .
- Data normalization : Express results as % inhibition/activation relative to baseline and control groups.
- Statistical rigor : Use ≥3 biological replicates and apply corrections for multiple comparisons (e.g., Bonferroni) .
What strategies are recommended for reconciling discrepancies in this compound’s pharmacokinetic data across species?
Advanced Research Focus
To address interspecies variability:
- Conduct allometric scaling to extrapolate pharmacokinetic parameters (e.g., clearance, volume of distribution) .
- Perform in vitro-in vivo correlation (IVIVC) using hepatocyte or microsomal stability assays .
- Analyze protein binding differences via equilibrium dialysis and adjust free drug concentrations .
- Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to account for metabolic heterogeneity .
How can researchers design studies to resolve contradictions in reported receptor binding affinities of this compound across different experimental models?
Advanced Research Focus
Contradictions may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. To resolve these:
- Standardize protocols : Adopt guidelines from the ICH Harmonised Tripartite Guideline for assay validation .
- Cross-validate results : Compare radioligand binding assays (e.g., H-prazosin displacement) with functional assays (e.g., calcium flux) .
- Perform meta-analysis of published data to identify confounding variables (e.g., ligand purity, cell membrane preparation methods) .
- Use Bayesian statistical models to quantify uncertainty and integrate heterogeneous datasets .
What methodologies are recommended for investigating this compound’s metabolite stability under physiological conditions?
Advanced Research Focus
To assess metabolic pathways:
- Liver microsomal assays : Incubate this compound with NADPH-fortified human/rat liver microsomes and identify metabolites via LC-QTOF-MS .
- Reaction phenotyping : Use isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes involved .
- Plasma stability tests : Monitor degradation in human plasma at 37°C over 24 hours and quantify via HPLC .
- Computational modeling : Apply tools like METEOR or ADMET Predictor to predict Phase I/II metabolites .
How should researchers address batch-to-batch variability in this compound’s bioactivity during preclinical studies?
Advanced Research Focus
Mitigation strategies include:
- Quality-by-Design (QbD) principles : Define critical quality attributes (CQAs) for synthesis and purification .
- Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) to monitor degradation .
- Bioactivity normalization : Express results as % activity relative to an internal reference standard in each batch .
- Multivariate analysis : Apply PCA or PLS to correlate physicochemical properties (e.g., solubility, particle size) with bioactivity .
What frameworks are suitable for integrating omics data to elucidate this compound’s mechanism of action?
Advanced Research Focus
For systems pharmacology approaches:
- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. control cells .
- Proteomics : Perform SILAC-based mass spectrometry to quantify protein expression changes .
- Network pharmacology : Build interaction networks (e.g., STRING, KEGG) to map target-pathway relationships .
- Machine learning : Train classifiers to prioritize high-confidence targets using features like binding affinity and pathway enrichment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
